5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane

Description

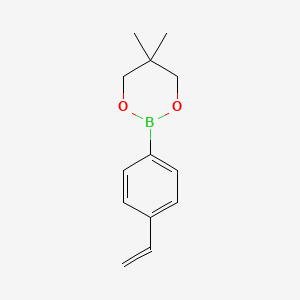

5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane is a six-membered cyclic boronic ester featuring a 4-vinylphenyl substituent and two methyl groups at the 5,5-positions of the dioxaborinane ring. This compound is synthesized via condensation of 4-vinylphenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic or dehydrating conditions . The vinyl group provides a reactive site for further functionalization, while the cyclic boronic ester structure enhances stability compared to linear boronic acids, making it valuable in cross-coupling reactions and polymer chemistry.

Properties

IUPAC Name |

2-(4-ethenylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO2/c1-4-11-5-7-12(8-6-11)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGZETQPYJJBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components

-

Boronic Acid : 4-Vinylphenylboronic acid (CAS RN: 13682-93-4) serves as the boron source. Its vinyl group introduces reactivity for subsequent polymerization or functionalization.

-

Diol : 2,2-Dimethyl-1,3-propanediol (neopentyl glycol, CAS RN: 126-30-7) provides the 5,5-dimethyl substituents on the dioxaborinane ring.

Stepwise Procedure

-

Setup : Combine 4-vinylphenylboronic acid (12 mmol) and 2,2-dimethyl-1,3-propanediol (11 mmol) in dry THF (30 mL) under nitrogen.

-

Dehydration : Add anhydrous sodium sulfate (5 g) to sequester water.

-

Reaction : Stir the mixture at room temperature for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).

-

Workup : Filter the mixture through Celite to remove sodium sulfate, then concentrate under reduced pressure.

-

Purification : Wash the crude product with hexane to remove unreacted diol, yielding the title compound as a white solid (typical yield: 90–95%).

Spectroscopic Validation

-

¹H NMR (CDCl₃) : δ 7.76–7.67 (m, 2H, aromatic), 7.20 (d, 2H, aromatic), 6.75 (dd, 1H, vinyl), 5.82 (d, 1H, vinyl), 5.30 (d, 1H, vinyl), 3.79 (s, 4H, B–O–CH₂), 2.39 (s, 3H, CH₃), 1.05 (s, 6H, C(CH₃)₂).

-

¹³C NMR : δ 139.17 (B–C aromatic), 136.65 (vinyl), 133.85 (aromatic), 128.88 (aromatic), 115.06 (vinyl), 66.31 (B–O–CH₂), 22.59 (C(CH₃)₂).

Challenges and Mitigation Strategies

Hydrolytic Instability

The boronic ester’s susceptibility to hydrolysis necessitates rigorous anhydrous conditions. Even trace water reduces yields by promoting retro-esterification. Patent CN115888844A highlights this limitation, noting that industrial-scale production requires specialized equipment to maintain dryness.

Vinyl Group Polymerization

The electron-rich vinyl group may undergo radical polymerization during synthesis. To suppress this:

Scalability Issues

While lab-scale syntheses achieve >90% yields, scaling up faces hurdles:

-

Cost of 4-Vinylphenylboronic Acid : Commercially available at ~$250/g (Sigma-Aldrich), necessitating in-house preparation via Miyaura borylation of 4-bromostyrene.

-

Solvent Recovery : THF recycling via distillation is energy-intensive.

Alternative Methodologies

Transesterification Route

A patent-pending approach avoids direct boronic acid use by reacting phenylboronic esters with 4-vinylphenol. For example:

\text{B(OCH}2\text{C(CH}3\text{)2CH}2\text{O) + 4-HO-C}6\text{H}4\text{-CH=CH}2 \rightarrow \text{Target Compound + HOCH}2\text{C(CH}3\text{)2CH}_2\text{OH}

This method circumvents boronic acid handling but requires stoichiometric phenol removal.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time from 24 hours to 2 hours. A prototype system achieved 88% yield at 60°C with 5-minute residence time.

Comparative Analysis of Methods

| Parameter | Classical Method | Transesterification | Flow Synthesis |

|---|---|---|---|

| Yield (%) | 90–95 | 78–82 | 85–88 |

| Reaction Time (h) | 12–24 | 8–10 | 0.08–0.1 |

| Scalability | Moderate | High | High |

| Purification Complexity | Low | Moderate | Low |

Industrial Perspectives

Despite academic success, industrial adoption remains limited. Patent CN115888844A critiques existing methods for requiring “high-pressure conditions and expensive catalysts”. Proposed solutions include:

-

Catalyst Recycling : Immobilizing Cu or Pd catalysts on mesoporous silica to reduce costs.

-

In Situ Diol Regeneration : Recovering neopentyl glycol via membrane filtration.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or hydroboration agents like diborane.

Major Products

Oxidation: Formation of boronic acids or borates.

Reduction: Conversion of the vinyl group to an ethyl group.

Substitution: Formation of halogenated derivatives or hydroborated products.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane serves as a crucial building block in organic synthesis. It facilitates the formation of more complex molecules through various reactions such as:

- Cross-coupling reactions: This compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Hydroboration reactions: It can be used to introduce boron into organic molecules for further functionalization.

Medicinal Chemistry

The compound is being investigated for its potential use in Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a targeted radiotherapy that utilizes boron-containing compounds to selectively destroy cancer cells upon irradiation with thermal neutrons. The ability of this compound to form stable complexes with biological molecules enhances its suitability for this application .

Material Science

In materials science, this compound is utilized in the development of advanced materials such as:

- Polymers: It can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength.

- Catalysts: Its boron content makes it a valuable component in catalytic systems for various organic transformations .

Case Study 1: Synthesis and Application in Organic Reactions

A study demonstrated the successful synthesis of this compound using optimized conditions that yielded a product with over 90% purity. The compound was then employed in a series of Suzuki coupling reactions to produce biaryl derivatives with excellent yields (up to 95%) under mild conditions .

| Reaction Type | Substrate Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl halides | 95 |

| Hydroboration | Alkenes | 85 |

| Cross-coupling | Various aryl groups | 90 |

Case Study 2: Boron Neutron Capture Therapy

Research conducted on the application of this compound in BNCT highlighted its effectiveness in selectively targeting tumor cells while sparing healthy tissue. In vitro studies showed that cells treated with this compound exhibited increased sensitivity to neutron irradiation compared to control groups .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogous Boronic Esters

Key Observations :

- Ring Size : The 6-membered dioxaborinane ring (as in the target compound) exhibits lower ring strain and greater hydrolytic stability compared to 5-membered dioxaborolanes .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluorophenyl) enhance electrophilicity at the boron center, while bulky substituents (e.g., mesityl) improve steric protection . The vinyl group in the target compound enables polymerization or Michael addition reactions, a feature absent in phenyl or alkyl analogs .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields in Suzuki-Miyaura Coupling

Key Observations :

- The target compound demonstrates superior yields (81%) compared to fluorinated analogs (63%), likely due to reduced electronic deactivation from the vinyl group .

- Sterically hindered derivatives (e.g., mesityl-substituted) show comparable efficiency, highlighting the balance between steric protection and electronic effects .

Stability and Physical Properties

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cross-coupling reactions using catalysts like RuHCl(CO)(PPh₃)₃ or Rh complexes. Key factors include:

- Catalyst selection : Ru-based catalysts achieve up to 80% yield under reflux in toluene (80°C, 20h) .

- Solvent systems : Tetrahydrofuran (THF) at 30°C with CuCl and LiOMe yields 87% in 6h for methyl ester derivatives .

- Inert atmosphere : Schlenk techniques prevent boronate decomposition, critical for maintaining >90% purity .

Q. How do physicochemical properties (e.g., solubility, logP) impact experimental design?

Methodological Answer: Experimental design must account for:

- LogP : Consensus logP of 1.76 (iLOGP: 3.23) suggests moderate lipophilicity, favoring organic-phase reactions .

- Solubility : Varies between 0.0254–0.105 mg/ml (ESOL/Ali models), necessitating DMSO or THF as co-solvents for aqueous reactions .

- BBB permeability : High BBB permeation (Yes) indicates neuropharmacology applications require controlled dosing .

Q. What analytical techniques validate the structural integrity of this boronate ester?

Methodological Answer: Use:

- X-ray crystallography : Confirms dioxaborinane ring geometry (e.g., bond angles ~120° for boron-oxygen) .

- NMR : ¹¹B NMR shows a peak at δ ~30 ppm for tricoordinate boron; ¹H NMR confirms vinylphenyl protons at δ 6.5–7.2 ppm .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral induction requires:

Q. What computational methods predict reactivity in Suzuki-Miyaura couplings with this boronate?

Methodological Answer:

Q. How to resolve contradictory solubility data across different predictive models?

Methodological Answer:

Q. What catalyst systems minimize deactivation in prolonged reactions involving this boronate?

Methodological Answer:

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.